molecular formula C11H10BrNO2 B158680 Methyl 2-(2-bromo-1H-indol-3-YL)acetate CAS No. 1912-35-2

Methyl 2-(2-bromo-1H-indol-3-YL)acetate

Cat. No. B158680
CAS RN: 1912-35-2
M. Wt: 268.11 g/mol
InChI Key: PJILRCSPRGMWLW-UHFFFAOYSA-N
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Description

“Methyl 2-(2-bromo-1H-indol-3-YL)acetate” is a chemical compound that belongs to the class of organic compounds known as indoles . The indole group is a ubiquitous part of the chemical language of life and it is an integral part of many natural and synthetic products .


Synthesis Analysis

The synthesis of “Methyl 2-(2-bromo-1H-indol-3-YL)acetate” and its derivatives often involves complex chemical reactions . For example, one synthesis method involves the reaction of compound with 2-(4-benzoyl-2-bromo-phenoxy) acetic acid in 1,4-dioxane, followed by the addition of thionyl chloride and triethyl amine .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(2-bromo-1H-indol-3-YL)acetate” includes a benzopyrrole or indole group, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

“Methyl 2-(2-bromo-1H-indol-3-YL)acetate” can undergo various chemical reactions, depending on the conditions and the presence of other reactants . For instance, it can react with 2-(4-benzoyl-2-bromo-phenoxy) acetic acid in the presence of thionyl chloride and triethyl amine .


Physical And Chemical Properties Analysis

“Methyl 2-(2-bromo-1H-indol-3-YL)acetate” is likely to be a crystalline colorless solid with specific odors . It is also likely to be highly soluble in water and other polar solvents .

Scientific Research Applications

Regioselective Chemical Reactions

  • Methyl and ethyl 2-(2-oxo-2,3-dihydro-3H-indol-3-ylidene)acetates react with aromatic amines to give products of regioselective addition at the α-position of the activated exocyclic C=C bond, forming methyl and ethyl 2-arylamino-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetates (Koz’minykh et al., 2006).

Natural Product Synthesis and Identification

  • Brominated tryptophan derivatives, including 6-bromo-1H-indole-3-carboxylic acid methyl ester, have been isolated from Thorectandra and Smenospongia sponges, contributing to the understanding of marine natural products (Segraves & Crews, 2005).

Antibacterial Applications

  • Indole derivatives, such as 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide, have shown antibacterial activity against both Gram-positive and Gram-negative bacteria (Carrasco et al., 2020).

Novel Organic Synthesis Methods

  • Synthesis of novel indole derivatives, including those with bromo groups, has been achieved through various synthetic methods, contributing to organic chemistry and pharmaceutical development (Mayer et al., 2004).

Enantioselective Processes

  • Lipase-catalyzed kinetic resolution of N-substituted 1-(β-hydroxypropyl)indoles, including 1-(5-bromo-1H-indol-1-yl)propan-2-ol, has been studied for the synthesis of enantiomerically enriched compounds (Borowiecki et al., 2017).

Photophysical Studies and Fluorescence

  • Synthesized indole derivatives from brominated dehydroamino acids have shown high fluorescence quantum yields and solvent sensitivity, indicating their potential as fluorescent probes (Pereira et al., 2010).

Corrosion Inhibition

  • Methyl 2-(bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino)-3-(1H-indol-3-yl)propanoate has been found to be an effective inhibitor of corrosion of C38 steel in hydrochloric acid (Missoum et al., 2013).

Safety And Hazards

As with any chemical compound, “Methyl 2-(2-bromo-1H-indol-3-YL)acetate” should be handled with care to avoid potential hazards . It’s important to follow safety guidelines when handling this compound .

Future Directions

Indole derivatives, including “Methyl 2-(2-bromo-1H-indol-3-YL)acetate”, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, future research could focus on synthesizing various scaffolds of indole for screening different pharmacological activities .

properties

IUPAC Name

methyl 2-(2-bromo-1H-indol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-15-10(14)6-8-7-4-2-3-5-9(7)13-11(8)12/h2-5,13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJILRCSPRGMWLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(NC2=CC=CC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650596
Record name Methyl (2-bromo-1H-indol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-bromo-1H-indol-3-YL)acetate

CAS RN

1912-35-2
Record name Methyl 2-bromo-1H-indole-3-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1912-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2-bromo-1H-indol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DH Dethe, RD Erande, A Ranjan - The Journal of Organic …, 2013 - ACS Publications
Dimeric indole alkaloids represent a structurally unique class of natural products having interesting biological activities. Recently, we reported the first total synthesis of flinderoles B and …
Number of citations: 53 pubs.acs.org
DP Zarezin, OI Shmatova, AM Kabylda… - European Journal of …, 2018 - Wiley Online Library
A new method for the synthesis of the tripeptide part of the jaspamide and chondramide alkaloids using a Ugi reaction was developed. The reported approach is considerably shorter …

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